molecular formula C13H11NO3 B2689992 (2E)-3-(2-methoxyquinolin-3-yl)acrylic acid CAS No. 565206-91-9

(2E)-3-(2-methoxyquinolin-3-yl)acrylic acid

Cat. No.: B2689992
CAS No.: 565206-91-9
M. Wt: 229.235
InChI Key: FYWLPUONLPZDPD-UHFFFAOYSA-N
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Description

(2E)-3-(2-Methoxyquinolin-3-yl)acrylic acid (CAS 565206-91-9) is a high-purity quinoline-based building block with a molecular formula of C13H11NO3 and a molecular weight of 229.23 g/mol . This compound is of significant interest in medicinal chemistry and chemical biology, particularly for its potential as a precursor in developing novel therapeutic agents. Research indicates that quinoline-acrylic acid hybrids are investigated for their antimicrobial properties, with studies showing that similar quinoline derivatives can inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, leading to bacterial cell death . Furthermore, this scaffold has demonstrated promising anticancer activity; analogous compounds have been found to reduce cancer cell viability with micromolar potency and induce G1 cell cycle arrest, as well as upregulation of the p27kip1 cell cycle regulating protein in neuroblastoma and breast adenocarcinoma cell lines . The compound's mechanism of action is theorized to involve its planar aromatic quinoline system, which may facilitate privileged binding to biological targets, a characteristic of early antimalarial agents . Modern synthetic routes often employ transition-metal-catalyzed cross-couplings or Heck reactions to install the acrylic acid moiety at the quinoline C3 position with high regioselectivity . This compound is intended for use in chemical synthesis and biological research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-3-(2-methoxyquinolin-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13-10(6-7-12(15)16)8-9-4-2-3-5-11(9)14-13/h2-8H,1H3,(H,15,16)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWLPUONLPZDPD-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC2=CC=CC=C2C=C1/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-methoxyquinolin-3-yl)acrylic acid typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Acrylic Acid Moiety Addition: The acrylic acid moiety can be introduced via a Heck reaction, where the quinoline derivative is coupled with acrylic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Green chemistry approaches, such as the use of safer solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-methoxyquinolin-3-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the acrylic acid moiety to a corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the acrylic acid moiety.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

(2E)-3-(2-methoxyquinolin-3-yl)acrylic acid has been investigated for its potential as a therapeutic agent due to its biological activity, particularly:

  • Antimicrobial Properties : Studies have shown that quinoline derivatives can inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, leading to bacterial cell death.
  • Anticancer Activity : Research indicates that compounds similar to this one exhibit significant anticancer properties, making them candidates for further development in cancer therapy .

The compound has demonstrated various biological activities, including:

  • Enzyme Inhibition : It has been noted for its inhibitory effects on enzymes such as urease and α-glucosidase, which are important targets in treating conditions like diabetes and infections .
  • Binding Affinity Studies : Research evaluating its binding affinity to various receptor subtypes has identified it as a promising lead for developing selective antagonists .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in:

  • Material Science : It serves as a building block for synthesizing more complex quinoline derivatives used in developing new materials and chemical processes.
  • Chemical Processes : The compound's unique properties allow it to be employed in various chemical reactions, including oxidation and reduction processes, enhancing the efficiency of synthetic pathways.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound revealed its effectiveness against several bacterial strains. The mechanism involved enzyme inhibition leading to disrupted bacterial cell division. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

Research published in peer-reviewed journals has shown that this compound exhibits cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it induced apoptosis in cancer cells through specific signaling pathways, positioning it as a candidate for further development in cancer therapeutics.

Summary

This compound is a versatile compound with promising applications across medicinal chemistry, biology, and industry. Its unique structural features contribute to its diverse biological activities, making it a valuable subject for ongoing research. Future studies will likely focus on optimizing its therapeutic potential and exploring new applications in material science and chemical synthesis.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits bacterial enzymes,
AnticancerInduces apoptosis in cancer cells,
Enzyme InhibitionTargets urease and α-glucosidase,
Binding AffinityEvaluated against receptor subtypes

Mechanism of Action

The mechanism of action of (2E)-3-(2-methoxyquinolin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

3-(2-Quinolinyl)acrylic Acid (CID: 81124-50-7)

  • Structure: Lacks the 2-methoxy group on the quinoline ring.
  • Positional isomerism (quinoline at position 2 vs. 3) may affect π-π stacking interactions in biological targets .
  • Synthesis: Prepared via similar routes, such as condensation of quinoline aldehydes with malonic acid derivatives.

(2E)-3-(6-Chloro-2-Methoxyquinolin-3-yl)-1-(2,4-Dimethylquinolin-3-yl)prop-2-en-1-one

  • Structure: Features a chloro substituent at the 6-position and a second methylated quinoline moiety.
  • The dual quinoline system may improve intercalation with DNA or enzymes .
  • Biological Activity: Quinoline chalcones are noted for antimalarial and anticancer properties, though specific data for this compound are unavailable.

Analogues with Modified Aromatic Systems

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid

  • Structure : Replaces the acrylic acid with an acetic acid group and incorporates a fused furan ring.
  • Key Differences : The furan ring increases rigidity and may alter metabolic stability. The acetic acid group has lower acidity (pKa ~2.5-3) compared to acrylic acid, affecting ionization under physiological conditions .
  • Synthesis: Synthesized via a multicomponent reaction involving 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid.

(2E)-3-(4-Ethoxy-3-Methoxyphenyl)acrylic Acid

  • Structure: Substitutes the quinoline with a dimethoxy/ethoxy phenyl group.
  • Physical Properties : Boiling point predicted at 378.5°C, higher than the target compound due to reduced aromaticity.

Functional Group Variations

(E)-3-(4-Methoxyphenyl)acrylic Acid

  • Structure: Lacks the quinoline ring entirely, featuring a simple phenyl group.
  • Key Differences: The absence of the quinoline reduces molecular complexity and π-stacking capacity. The compound serves as a precursor in synthesizing more complex derivatives, such as antimalarial agents .

(2E)-3-(4-Acetylphenyl)acrylic Acid

  • Structure : Replaces the methoxy group with an acetyl substituent.
  • Key Differences : The electron-withdrawing acetyl group lowers the pKa of the acrylic acid (≈3.5) and may enhance reactivity in nucleophilic additions .

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Structural Features Notable Properties/Activities Reference
(2E)-3-(2-Methoxyquinolin-3-yl)acrylic Acid C₁₃H₁₁NO₃ 2-Methoxyquinoline, (E)-acrylic acid Planar quinoline, H-bond donor Potential enzyme inhibition
3-(2-Quinolinyl)acrylic Acid C₁₂H₉NO₂ Quinoline at position 2 Positional isomerism Altered π-π interactions
2-(2-(4-Methoxyphenyl)furoquinolin-3-yl)acetic Acid C₂₀H₁₅NO₄ Furan ring, acetic acid Increased rigidity Improved metabolic stability
(2E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic Acid C₁₂H₁₄O₄ Ethoxy, methoxy phenyl Higher lipophilicity (logP = 2.2) Enhanced BBB penetration potential
(E)-3-(4-Methoxyphenyl)acrylic Acid C₁₀H₁₀O₃ Simple phenyl group Lower molecular weight Precursor for antimalarials

Biological Activity

(2E)-3-(2-methoxyquinolin-3-yl)acrylic acid is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including enzyme inhibition, anticancer properties, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound features a quinoline moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C12H11NO3\text{C}_{12}\text{H}_{11}\text{N}\text{O}_3

This formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which are essential for its biological interactions.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibition potential of acrylic acid derivatives. Specifically, compounds similar to this compound have demonstrated significant inhibitory effects against enzymes such as urease and α-glucosidase.

Table 1: Enzyme Inhibition Potency of Acrylic Acid Derivatives

CompoundEnzymeIC50 (µM)Percent Inhibition
Compound 1Urease16.87 ± 0.0254%
Compound 2Urease13.71 ± 0.0760%
This compoundUreaseTBDTBD

Note: TBD = To Be Determined based on specific studies on this compound.

The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity. Lower IC50 values suggest higher potency. For instance, one study reported that a related compound exhibited an IC50 value of 10.46μM10.46\,\mu M against urease, indicating strong inhibitory potential compared to standard inhibitors like thiourea .

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that this compound may exhibit similar effects due to its structural characteristics.

Case Study: Anticancer Effects

In vitro studies have shown that quinoline-based compounds can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation
  • Induction of oxidative stress
  • Activation of apoptotic pathways

For example, quinoline derivatives were found to significantly reduce cell viability in breast cancer cell lines at concentrations ranging from 10μM10\mu M to 50μM50\mu M, with mechanisms involving the upregulation of pro-apoptotic proteins .

Pharmacological Effects

Beyond enzyme inhibition and anticancer activity, this compound may possess other pharmacological effects such as:

  • Antioxidant activity : Protecting cells from oxidative damage.
  • Anti-inflammatory effects : Reducing inflammation markers in various models.

These properties make it a candidate for further exploration in drug development.

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
Enzyme InhibitionSignificant against urease and α-glucosidase
Anticancer ActivityInduces apoptosis in cancer cell lines
Antioxidant ActivityScavenges free radicals
Anti-inflammatoryReduces inflammation markers

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-3-(2-methoxyquinolin-3-yl)acrylic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions between 2-methoxyquinoline-3-carbaldehyde and malonic acid derivatives under acidic or basic catalysis. Reaction optimization may involve varying solvents (e.g., ethanol, DMF), temperature (80–120°C), and catalysts (e.g., piperidine or acetic acid) to improve yield . Monitoring via TLC or HPLC is critical to track intermediate formation.
  • Characterization : Confirm stereochemistry (E/Z) using 1H^1H-NMR coupling constants (Jtrans1516HzJ_{trans} \approx 15–16 \, \text{Hz}) and UV-Vis spectroscopy for conjugation analysis .

Q. How should researchers validate the structural integrity of this compound?

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX or WinGX suites provides unambiguous confirmation of molecular geometry, hydrogen bonding, and packing motifs . For example, CCDC deposition (e.g., 2341592 in ) ensures reproducibility.
  • Spectroscopy : IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm1^{-1}), while 13C^{13}C-NMR confirms methoxy and quinoline substituents .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. Compare results with structurally related compounds (e.g., sulfamoylphenylcarbamoyl derivatives) to identify substituent effects .
  • Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins before advancing to in vivo studies .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?

  • Case Study : For (E)-3-(pyridin-4-yl)acrylic acid, SC-XRD revealed intermolecular hydrogen bonds (O–H···N) stabilizing the supramolecular assembly, which DFT calculations failed to predict . Apply similar analyses to identify non-covalent interactions (e.g., π-π stacking in quinoline moieties) that influence stability and reactivity .
  • Software : Use SHELXL for refinement and ORTEP for visualizing anisotropic displacement ellipsoids .

Q. What strategies address conflicting biological activity data across studies?

  • Data Normalization : Standardize assay protocols (e.g., inoculum size, incubation time) to minimize variability. For example, antimicrobial studies in and used different bacterial strains, complicating direct comparisons.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methoxy position or replacing quinoline with benzothiazole) to isolate substituent contributions. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like DNA gyrase or fungal ergosterol .

Q. How can supramolecular interactions influence the compound’s physicochemical properties?

  • Analysis : Hydrogen-bonding networks and π-π interactions (common in quinoline derivatives) enhance thermal stability and solubility. For example, in (E)-3-(pyridin-4-yl)acrylic acid, dimeric hydrogen bonds increased melting points by ~20°C compared to non-planar analogs .
  • Experimental : Perform DSC/TGA to correlate packing motifs with decomposition pathways. Pair with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions .

Methodological Troubleshooting

Q. Why might crystallization attempts fail, and how can this be mitigated?

  • Common Issues : Poor crystal growth often arises from impurities or rapid precipitation. Recrystallize from mixed solvents (e.g., DMSO/water) with slow evaporation. For quinoline derivatives, adding trace acetic acid can promote nucleation .
  • Advanced Techniques : Use seeding or temperature-gradient methods. If crystals remain elusive, substitute SC-XRD with powder XRD paired with Rietveld refinement .

Q. How do researchers differentiate between E/Z isomers during synthesis?

  • NMR Analysis : The trans (E) isomer exhibits a characteristic coupling constant (J1516HzJ \approx 15–16 \, \text{Hz}) between α,β-vinylic protons, whereas the cis (Z) form shows J1012HzJ \approx 10–12 \, \text{Hz} .
  • Chromatography : Employ reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water) to separate isomers. Retention times correlate with polarity differences .

Data Reporting Standards

Q. What metadata should accompany crystallographic data submissions?

  • Essential Information : Include refinement parameters (R-factors), CCDC deposition number, and cif files. Annotate hydrogen bonding distances and angles, as seen in .
  • Software Citations : Acknowledge SHELX , WinGX , and Olex2 for structure solution and visualization to ensure reproducibility.

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